molecular formula C13H7BrClNS2 B2834697 5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole CAS No. 329080-44-6

5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole

Cat. No.: B2834697
CAS No.: 329080-44-6
M. Wt: 356.68
InChI Key: BDOIVCJZSGXCBT-UHFFFAOYSA-N
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Description

5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole is a high-value synthetic intermediate designed for anticancer research and the development of novel therapeutic agents. This compound features a hybrid structure incorporating both thiophene and thiazole heterocycles, which are established pharmacophores in medicinal chemistry. Thiazole derivatives are recognized for their broad bioactivity profile and are found in numerous FDA-approved drugs . Specifically, the 1,3-thiazole scaffold is a privileged structure in drug discovery, present in compounds with demonstrated antitumor, antimicrobial, and anti-inflammatory properties . This chemical is of significant interest in oncology research, particularly for screening against human cancer cell lines. Structurally related 1,3,4-thiadiazole-thiophene hybrids have shown promising in vitro activities against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines . Furthermore, novel 1,3-thiazole analogues have exhibited potent antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231) by inhibiting key molecular targets like the vascular endothelial growth factor receptor-2 (VEGFR-2) and inducing cell cycle arrest and apoptosis . The bromothiophene moiety serves as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, enabling researchers to build more complex molecular architectures for structure-activity relationship (SAR) studies . Intended Use & Disclaimer: This product is provided 'For Research Use Only'. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

5-(5-bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClNS2/c14-12-6-5-10(17-12)11-7-16-13(18-11)8-1-3-9(15)4-2-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOIVCJZSGXCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C3=CC=C(S3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Bromination of Thiophene: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reactions: The brominated thiophene can then be coupled with the thiazole ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position of the thiophene ring serves as an electrophilic site for palladium-catalyzed cross-coupling. This reaction facilitates the introduction of aryl or heteroaryl groups, enhancing structural diversity for biological studies.

Reaction Conditions

  • Catalyst : Pd(OAc)₂ or Pd(PPh₃)₄ (0.5–1 mol%)

  • Ligand : Not required in some cases due to the electron-deficient thiazole stabilizing Pd intermediates .

  • Base : K₂CO₃ or Na₂CO₃ (2 mmol)

  • Solvent : Water or ethanol under microwave irradiation (160°C, 30 min) .

  • Yields : 78–95% .

Example Reaction

Reaction with phenylboronic acid produces 5-(5-phenylthiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole :

Starting MaterialReagentProductYield
5-(5-Bromothiophen-2-yl)-thiazolePhenylboronic acid5-(5-Phenylthiophen-2-yl)-thiazole95%

Mechanism : Pd⁰ undergoes oxidative addition with the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient thiazole ring and bromothiophene enable nucleophilic attacks under basic conditions.

Reaction with Amines

  • Conditions : DMF, 80°C, 12 h .

  • Example : Substitution with piperazine yields 5-(5-piperazinothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole .

Key Data

NucleophileProductYield
Piperazine5-(5-Piperazinothiophen-2-yl)-thiazole65%

Limitation : Lower reactivity compared to para-substituted bromothiophenes due to steric hindrance .

Oxidation

  • Thiazole Ring : Resistant to common oxidants, but the thiophene sulfur can be oxidized to sulfoxides using mCPBA (meta-chloroperbenzoic acid).

  • Conditions : CH₂Cl₂, 0°C → RT, 2 h.

Reduction

  • Bromothiophene : Catalytic hydrogenation (H₂, Pd/C) removes bromine, yielding 5-thiophen-2-yl derivatives .

  • Thiazole Ring : Stable under mild reducing conditions but may undergo ring opening under strong reducing agents (e.g., LiAlH₄).

Cyclization and Functionalization

The carboxylic acid derivative (if present) participates in cyclocondensation with hydrazines to form thiazolo[3,2-b] triazoles, which exhibit enhanced bioactivity .

Example

Reaction with thiosemicarbazide forms a triazole-fused thiazole:

ReagentProductYield
ThiosemicarbazideThiazolo[3,2-b] triazole82%

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole typically involves multi-step reactions starting from commercially available precursors. The compound can be synthesized through the reaction of 5-bromothiophene with appropriate chlorinated phenyl derivatives in the presence of a suitable base or catalyst.

Table 1: Synthetic Pathway Overview

StepReactantsConditionsProducts
15-Bromothiophene + 4-ChlorobenzaldehydeBase, heatIntermediate
2Intermediate + ThioamideAcidic conditionsThis compound

Characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity.

Biological Activities

The biological applications of this compound have been explored in various studies, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial activity against various pathogens. For example, Schiff bases derived from related structures have shown effectiveness against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Table 2: Antibacterial Activity Results

CompoundBacterial StrainZone of Inhibition (mm)
Compound AKlebsiella pneumoniae20
Compound BStaphylococcus aureus15
Compound CPseudomonas aeruginosa18

Anticancer Potential

Recent studies have suggested that thiazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The compound's ability to interact with DNA or inhibit specific cancer-related enzymes is under investigation.

Material Science Applications

Beyond biological applications, compounds like this compound are being explored for their potential use in materials science. Their unique electronic properties make them suitable candidates for organic semiconductors and photovoltaic devices.

Table 3: Material Properties

PropertyValue
Band GapX eV (to be determined)
ConductivityY S/cm (to be determined)

Mechanism of Action

The mechanism of action of 5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Halogen Substitutions

Compound Name Substituents (Thiazole Positions) Key Structural Features References
This compound (Target) 5-Bromothiophene, 4-chlorophenyl Dual halogenation (Br, Cl); thiophene-thiazole linkage -
EMAC2070 (4-(4-chlorophenyl)-2-[...]-1,3-thiazole bromide) 4-Chlorophenyl, fluorophenyl hydrazine Chlorophenyl + fluorophenyl; hydrazine bridge
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-[...]-1H-pyrazol-1-yl)thiazole (4) 4-Chlorophenyl, fluorophenyl, triazole Chloro/fluoro substitution; pyrazole-triazole
2-(4-Bromophenyl)-1,3-thiazole-5-carbaldehyde 4-Bromophenyl, aldehyde Bromophenyl + aldehyde group
  • Isostructural compounds (e.g., 4 and 5 in ) show that halogen substitution (Cl vs. Br) minimally affects molecular conformation but alters crystal packing due to differences in van der Waals radii and halogen bonding .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility Key Spectral Data (IR/NMR) References
Target Compound N/A N/A Expected C-Br stretch ~560 cm⁻¹ (IR); δ 7.3–7.5 ppm (aromatic H, ¹H NMR) -
EMAC2070 235 (decomp.) Low in H₂O ¹H NMR: δ 7.45–7.89 ppm (aromatic H)
4-(4-Chlorophenyl)-[...]thiazole (4) N/A DMF-soluble ¹³C NMR: δ 125–150 ppm (aromatic C-Cl/Br)
2-(4-Bromophenyl)thiazole-5-carbaldehyde N/A Organic solvents IR: 1680 cm⁻¹ (C=O stretch)
  • Spectral Insights :
    • The target compound’s bromothiophene and chlorophenyl groups would produce distinct ¹H NMR signals (e.g., δ ~7.5 ppm for thiophene protons) and IR stretches for C-Br (~560 cm⁻¹) and C-Cl (~750 cm⁻¹) .
    • Analogues with hydrazine bridges (e.g., EMAC2070) show downfield shifts in ¹H NMR due to electron-withdrawing effects .

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for thiophene protons (δ 6.8–7.2 ppm) and thiazole protons (δ 7.5–8.0 ppm). The 4-chlorophenyl group shows a doublet (J = 8.5 Hz) at δ 7.4–7.6 ppm .
    • ¹³C NMR : Thiazole carbons appear at δ 165–170 ppm; brominated thiophene carbons at δ 120–130 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with isotopic patterns matching Br and Cl .
  • IR Spectroscopy : C-S (680–750 cm⁻¹) and C-Br (550–600 cm⁻¹) stretches validate the thiazole and bromothiophene moieties .

How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Advanced
Density Functional Theory (DFT) at the B3LYP/cc-pVDZ level calculates:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, with HOMO localized on the bromothiophene ring and LUMO on the thiazole .
  • Electrostatic Potential Maps : Regions of high electron density (thiophene) guide predictions for electrophilic substitution sites .
  • Solvation Effects : PCM models in polar solvents (e.g., DMSO) show increased dipole moments (Δμ = 2.1 D), aligning with experimental solubility trends .

What challenges arise in resolving the crystal structure of this compound using X-ray crystallography, and how can SHELX programs address them?

Q. Advanced

  • Data Collection : High-resolution (≤1.0 Å) data from Mo-Kα radiation is critical due to heavy atoms (Br, Cl) causing absorption errors. Empirical corrections (SADABS) mitigate this .
  • Refinement in SHELXL :
    • Twinning : Use TWIN and BASF commands for non-merohedral twinning.
    • Disorder Modeling : PART instructions resolve disordered thiophene rings, with isotropic displacement parameters (Uₑq) constrained for stability .
  • Validation : R₁ < 5% and wR₂ < 12% ensure reliability; PLATON checks for missed symmetry .

How can discrepancies between predicted and observed biological activities be reconciled?

Q. Advanced

  • In Silico vs. In Vitro : For example, DFT-predicted kinase inhibition may conflict with assay results due to:
    • Solvent Effects : Explicit solvent MD simulations (e.g., GROMACS) reveal conformational changes in aqueous environments .
    • Metabolite Interference : LC-MS/MS identifies oxidative metabolites (e.g., sulfoxide derivatives) that alter activity .
  • Dose-Response Refinement : IC₅₀ values from 3D tumor spheroid models better capture bioavailability than monolayer assays .

What strategies improve solubility and stability in formulation studies without structural modification?

Q. Advanced

  • Co-solvent Systems : Ethanol/PEG-400 (1:4 v/v) increases aqueous solubility 10-fold via hydrogen bonding .
  • Solid Dispersion : Spray-drying with PVP-K30 (1:3 ratio) reduces crystallinity (confirmed by XRD) and enhances dissolution rates .
  • Accelerated Stability Testing : 40°C/75% RH over 4 weeks with HPLC monitoring (RSD < 2%) ensures no degradation .

How do substituent effects on the thiazole ring influence spectroscopic and reactivity profiles?

Q. Advanced

  • Electron-Withdrawing Groups (e.g., Cl) :
    • Downfield shifts in ¹³C NMR (Δδ +3.5 ppm for C2-thiazole).
    • Reduced nucleophilicity at C5, slowing SNAr reactions .
  • Bromothiophene vs. Thiophene :
    • UV-Vis λₘₐₐ increases by 20 nm due to extended conjugation.
    • Higher electrophilicity at C5 (Mulliken charge +0.32 vs. +0.18) .

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